1-Pentanol

Catalog No.
S3711260
CAS No.
30899-19-5
M.F
C5H12O
C5H12O
CH3(CH2)3CH2OH
M. Wt
88.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Pentanol

CAS Number

30899-19-5

Product Name

1-Pentanol

IUPAC Name

pentan-1-ol

Molecular Formula

C5H12O
C5H12O
CH3(CH2)3CH2OH

Molecular Weight

88.15 g/mol

InChI

InChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3

InChI Key

AMQJEAYHLZJPGS-UHFFFAOYSA-N

SMILES

CCCCCO

Solubility

10 to 50 mg/mL at 63° F (NTP, 1992)
0.25 M
Miscible with alcohol, ether
Sol in acetone
MISCIBLE WITH MOST ORG SOLVENTS
In water, 22,000 mg/L at 25 °C
22 mg/mL at 25 °C
Solubility in water, g/100ml at 20 °C: 2.2 (moderate)
miscible with alcohol

Canonical SMILES

CCCCCO

1-Pentanol, also known as pentan-1-ol or n-pentanol, is an organic compound with the molecular formula C5H12O\text{C}_5\text{H}_{12}\text{O}. It is classified as a primary alcohol due to the presence of the hydroxyl group (-OH) attached to the first carbon of the straight-chain alkane. This compound appears as a colorless liquid with a distinctive aroma and is one of eight isomeric alcohols with the same molecular formula. Its physical properties include a boiling point of approximately 131.6 °C and a density of 0.8247 g/cm³ at 0 °C, making it slightly soluble in water but more soluble in organic solvents .

1-Pentanol is considered moderately toxic and can cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation []. It is also a flammable liquid with a low flash point, posing a fire hazard [].

  • Safety Precautions: Always wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling 1-pentanol. Work in a well-ventilated area and follow proper disposal procedures [].

Organic Synthesis

  • Solvent: Due to its mild polarity and relatively high boiling point (138°C), 1-pentanol is a valuable solvent for organic reactions. It can dissolve a wide range of non-polar and polar compounds [Source: National Institute of Standards and Technology (NIST) Chemistry WebBook - n-Pentanol, ] .
  • Intermediate: 1-pentanol can be chemically modified to create various other organic compounds. These can serve as starting materials for further synthesis or have applications in other research areas [Source: ScienceDirect - 1-Pentanol, ].

Pharmaceutical Research

  • Solvent: Similar to its use in organic synthesis, 1-pentanol's properties make it a suitable solvent for various applications in pharmaceutical research. It can be used in the extraction, purification, and crystallization of drugs and other pharmaceutical compounds [Source: American Chemical Society - n-Amyl Alcohol, ].

Important Note

Research involving pharmaceuticals can be complex and highly regulated. Always follow appropriate safety guidelines and consult with qualified professionals when working with these materials.

Environmental Analysis

  • Extraction: 1-pentanol is sometimes used as a solvent to extract organic contaminants from environmental samples such as soil, water, or sediment. These contaminants can then be analyzed to assess environmental quality [Source: Wiley Analytical Science - Applications of Cyclodextrins in Sample Preparation for Environmental Analysis, ].
And extractions due to its hydrophobic nature.
  • Fragrance Industry: It is utilized in the synthesis of esters that contribute to fruity aromas, making it valuable in perfumes and flavorings.
  • Fuel Additive: Studies have explored its potential as an additive in diesel fuels to improve combustion efficiency while reducing particulate emissions .
  • 1-Pentanol exhibits biological activity that has garnered interest in various fields:

    • Neuroactive Effects: It interacts with neurotransmitter systems and has been studied for its effects on GABA receptors, which play a crucial role in inhibitory neurotransmission .
    • Toxicity: While pure 1-pentanol is considered nontoxic, impurities can lead to toxic effects, including respiratory irritation and central nervous system depression .
    • Enzymatic Hydrolysis: It has been shown to hydrolyze toxic metabolites from organophosphorus insecticides, suggesting potential applications in bioremediation and detoxification processes .

    1-Pentanol can be synthesized through several methods:

    • Hydroformylation and Hydrogenation: The primary method involves the hydroformylation of 1-butene followed by hydrogenation of the resulting pentanal:
      • CH3CH2CH=CH2+CO+H2CH3CH2CH2CH2CHO\text{CH}_3\text{CH}_2\text{CH}=\text{CH}_2+\text{CO}+\text{H}_2\rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{CHO}
      • CH3CH2CH2CH2CHO+H2CH3CH2CH2CH2OH\text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{CHO}+\text{H}_2\rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{OH}
    • Fractional Distillation: It can also be obtained from fusel oil through fractional distillation, which separates various alcohols produced during fermentation processes.
    • Biotechnological Methods: Research is ongoing into bio-pentanol production via fermentation processes aimed at reducing fossil fuel dependency .

    Research on 1-pentanol's interactions has highlighted its role in various biochemical pathways:

    • Neuropharmacology: Studies indicate that it may modulate GABA receptor activity, influencing neurological functions and potential therapeutic applications for anxiety or sleep disorders .
    • Environmental Impact: Its ability to hydrolyze organophosphate compounds suggests that it could play a role in detoxifying environments contaminated by pesticides .

    Several compounds share structural similarities with 1-pentanol, including:

    Compound NameMolecular FormulaUnique Characteristics
    1-ButanolC4H10OShorter chain; used as a solvent and fuel additive.
    2-PentanolC5H12OSecondary alcohol; higher boiling point than 1-pentanol.
    3-PentanolC5H12OAlso a secondary alcohol; used in organic synthesis.
    Amyl AlcoholC5H12OCommon name for 1-pentanol; often used interchangeably.
    1-HexanolC6H14OLonger chain; used in detergents and as a solvent.

    Uniqueness of 1-Pentanol

    What sets 1-pentanol apart from its isomers is its classification as a primary alcohol, which influences its reactivity and applications. Its specific chain length allows for unique interactions within biochemical pathways and industrial processes not shared by its structural analogs .

    Physical Description

    N-pentanol appears as a colorless liquid with a mild to moderately strong odor. Less dense than water. Flash point 91°F. Boiling point 280°F. Vapors heavier than air. Moderately toxic by ingestion. Vapors may irritate skin and eyes. Used as a solvent and to make other chemicals.
    Liquid
    COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
    colourless to pale yellow liquid

    Color/Form

    Colorless liquid

    XLogP3

    1.6

    Hydrogen Bond Acceptor Count

    1

    Hydrogen Bond Donor Count

    1

    Exact Mass

    88.088815002 g/mol

    Monoisotopic Mass

    88.088815002 g/mol

    Boiling Point

    280 °F at 760 mm Hg (NTP, 1992)
    137.9 °C
    137.5 °C
    138 °C

    Flash Point

    91 °F (NTP, 1992)
    91 °F (33 °C) (CLOSED CUP)
    43 °C c.c.

    Heavy Atom Count

    6

    Taste

    BURNING TASTE

    Vapor Density

    3.04 (NTP, 1992) (Relative to Air)
    3.0 (AIR= 1)
    Relative vapor density (air = 1): 3

    Density

    0.818 at 59 °F (USCG, 1999)
    0.8146 @ 20 °C/4 °C
    /Bulk density/ (wt/gal)= 6.9 lb at 20 °C.
    Relative density (water = 1): 0.8
    0.810-0.816

    Odor

    CHARACTERISTIC FUSEL-LIKE ODOR
    Mild odo

    Odor Threshold

    Odor low: .4332 mg/cu m; Odor high: 72.2 mg/cu m
    Odor perception threshold is 0.12 or 0.7 mg/L; taste threshold concentration is 0.5 mg/L. According to other data, odor threshold concentration is 1.3 mg/L, and the taste threshold slightly higher.

    Melting Point

    -110 °F (NTP, 1992)
    -78.9 °C
    -79 °C
    -78.9°C

    UNII

    M9L931X26Y

    Related CAS

    37411-22-6 (magnesium salt)

    Vapor Pressure

    1 mm Hg at 56.5 °F ; 2.8 mm Hg at 68° F (NTP, 1992)
    2.20 mmHg
    2.2 mm Hg at 25 °C
    Vapor pressure, kPa at 20 °C: 0.6

    Absorption Distribution and Excretion

    ...It is absorbed by GI tract, lung, and through the skin.
    When rats were exposed by inhalation to 100, 300, or 600 ppm 6 hr/day, 5 days/week for 7 weeks, 1-pentanol was found in the brain at 0.2, 1.4, and 3.2 ppm, respectively. Similar but smaller values were found in rats exposed to the same concentrations for 14 weeks. 1-Pentanol is oxidized by alcohol dehydrogenase to /the aldehyde, and the aldehyde is then oxidized by aldehyde dehydrogenase to/ valeric acid in rats, and it can undergo further oxidation or be excreted in the urine.
    After an oral dose of 0.5, 1, or 2 g/kg of 1-pentanol, the maximal blood levels in mice occurred at 10 min and were nonlinear. The blood levels were 7, 11, and 16 mg/dL, respectively. No 1-pentanol could be found in the blood after 4 hr.
    Rats given 1g/kg of 1-pentanol (0.25 g at 15-min intervals) by intraperitoneal injection showed a peak blood concentration of about 21 mg% 1 hr after dosing started and disappearance from the blood after 3.5 hr. Only 0.88% and 0.29% were excreted in the expired air and urine, respectively. Rats given a 2-g/kg oral dose of 1-pentanol had a peak blood concentration of 20 to 25 mg% in 1 hour and essentially none after 4 hr. No alcohol was detected in the urine.
    For more Absorption, Distribution and Excretion (Complete) data for N-PENTYL ALCOHOL (6 total), please visit the HSDB record page.

    Metabolism Metabolites

    1-Pentanol is oxidized by alcohol dehydrogenase to /the aldehyde, and the aldehyde is then oxidized by aldehyde dehydrogenase to/ valeric acid in rats, and it can undergo further oxidation or be excreted in the urine.
    Pentanol has known human metabolites that include (2S,3S,4S,5R)-3,4,5-Trihydroxy-6-pentoxyoxane-2-carboxylic acid.

    Wikipedia

    1-pentanol

    Use Classification

    Food additives -> Flavoring Agents
    Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
    Flavoring Agents -> JECFA Flavorings Index
    Fatty Acyls [FA] -> Fatty alcohols [FA05]
    Fire Hazards -> Flammable - 3rd degree

    Methods of Manufacturing

    BY HYDROGENATION OF VALERIC ALDEHYDE WITH SODIUM AMALGAM; FROM AMYL CHLORIDE.
    Fractional distillation of mixed alcohols resulting from the chlorination and alkaline hydrolysis of pentane
    ... Commercial processes for the production of amyl alcohols include separation from fusel oils, chlorination of C-5 alkanes with subsequent hydrolysis to produce a mixture of seven of the eight isomers ... and a low pressure oxo process, or hydroformylation, of C-4 olefins followed by hydrogenation of the resultant C-5 aldehydes. /Amyl Alcohols/

    General Manufacturing Information

    All other basic organic chemical manufacturing
    Mining (except oil and gas) and support activities
    1-Pentanol: ACTIVE
    ...Commercial amyl alcohol or fusel oil is toxic mixture of isomers of varying composition.

    Analytic Laboratory Methods

    Method: AOAC 972.10, Alcohols (Higher) and Ethyl Acetate in Distilled Liquors; Procedure: Gas chromatography; Analyte: n-amyl alcohol; Matrix: distilled liquors; Detection Limit: not provided.

    Storage Conditions

    Fireproof. Separated from strong oxidants, and alkaline metals and alkaline-earth metals. Keep in a well-ventilated room.

    Dates

    Modify: 2023-08-20

    Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs

    Benjamin Jeffries, Zhong Wang, Hannah R Felstead, Jean-Yves Le Questel, James S Scott, Elisabetta Chiarparin, Jérôme Graton, Bruno Linclau
    PMID: 31894985   DOI: 10.1021/acs.jmedchem.9b01172

    Abstract

    Optimization of compound lipophilicity is a key aspect of drug discovery. The aim of this work was to compare the lipophilicity modulations induced by 16 distinct known and novel fluoroalkyl motifs on three parent models. Fifty fluorinated compounds, with 28 novel experimental aliphatic log
    values, are involved in discussing various lipophilicity trends. As well as confirming known trends, a number of novel lipophilicity-reducing motifs are introduced. Tactics to reduce lipophilicity are discussed, such as "motif extensions" and "motif rearrangements", including with concomitant extension of the carbon chain, as well as one- and two-fluorine 'deletions' within perfluoroalkyl groups. Quantum chemical log
    calculations (SMD-MN15) based on solvent-dependent three-dimensional (3D) conformational analysis gave excellent correlations with experimental values, superior to
    log
    predictions based on 2D structural motifs. The availability of a systematic collection of data based on a small number of parent molecules illustrates the relative lipophilicity modulations of aliphatic fluorination motifs.


    Dynamic changes in norisoprenoids and phenylalanine-derived volatiles in off-vine Vidal blanc grape during late harvest

    Kai Chen, Jingfang Wen, Liyan Ma, Haichao Wen, Jingming Li
    PMID: 30955659   DOI: 10.1016/j.foodchem.2019.03.101

    Abstract

    We investigated the dynamic changes in norisoprenoids and phenylalanine derivatives in off-vine Vidal blanc. Glycosidically bound as well as free-form volatile compounds were identified by GC-MS in two vintages. Thus, off-vine grape exhibited the development of four higher alcohols (viz. linalool oxide, 2-octanol, 1-pentanol, and 1-heptanol), C13-norisoprenoids (α-ionone), phenylalanine-derivates (2-phenylethanol), whereas β-ionone and geranial showed high correlation in on-vine grape. Freeze-thaw cycles and desiccation, two exterior stress affect volatile compound development, resulted in content fluctuations during late harvest. Interestingly, the total content of higher alcohols was higher in on-vine grapes than off-vine grapes in two vintages respectively. Interestingly, the content of higher alcohols was higher in off-vine samples in the 2016 and 2017 vintages. In terms of physicochemical parameters, off-vine Vidal showed results similar to those of on-vine sample. Nevertheless, sensorial impression of the grape juice was influenced by interaction of vintages and vine treatments.


    Assessment of n-pentanol/Calophyllum inophyllum/diesel blends on the performance, emission, and combustion characteristics of a constant-speed variable compression ratio direct injection diesel engine

    Purnachandran Ramakrishnan, Ramesh Kasimani, Mohamed Shameer Peer, Sakthivel Rajamohan
    PMID: 29508195   DOI: 10.1007/s11356-018-1566-5

    Abstract

    Alcohol is used as an additive for a long time with the petroleum-based fuels. In this study, the higher alcohol, n-pentanol, was used as an additive to Calophyllum inophyllum (CI) biodiesel/diesel blends at 10, 15, and 20% by volume. In all blends, the ratio of CI was maintained at 20% by volume. The engine characteristics of the pentanol fuel blends were compared with the diesel and CI20 (Calophyllum inophyllum 20% and diesel 80%) biodiesel blend. The nitrogen oxide (NO) emission of the pentanol fuel blends showed an increased value than CI20 and neat diesel fuel. The carbon dioxide (CO
    ) also increased with increase in pentanol addition with the fuel blends than CI20 fuel blend and diesel. The carbon monoxide (CO) and hydrocarbon (HC) emissions were decreased with increase in pentanol proportion in the blend than the CI20 fuel and diesel. The smoke emission was reduced and the combustion characteristics of the engine were also improved by using pentanol blended fuels. From this investigation, it is suggested that 20% pentanol addition with the biodiesel/diesel fuel is suitable for improved performance and combustion characteristics of a diesel engine without any engine modifications, whereas CO
    and NO emissions increased with addition of pentanol due to effective combustion.


    Protein extraction into the bicontinuous microemulsion phase of a Water/SDS/pentanol/dodecane winsor-III system: Effect on nanostructure and protein conformation

    Douglas G Hayes, Ran Ye, Rachel N Dunlap, Matthew J Cuneo, Sai Venkatesh Pingali, Hugh M O'Neill, Volker S Urban
    PMID: 28922633   DOI: 10.1016/j.colsurfb.2017.09.005

    Abstract

    Bicontinuous microemulsions (BμEs), consisting of water and oil nanodomains separated by surfactant monolayers of near-zero curvature, are potentially valuable systems for purification and delivery of biomolecules, for hosting multiphasic biochemical reactions, and as templating media for preparing nanomaterials. We formed Winsor-III systems by mixing aqueous protein and sodium dodecyl sulfate (SDS) solutions with dodecane and 1-pentanol (cosurfactant) to efficiently extract proteins into the middle (BμE) phase. Bovine serum albumin (BSA) and cytochrome c partitioned to the BμE phase at 64% and 81% efficiency, respectively, producing highly concentrated protein solutions (32 and 44gL
    , respectively), through release of water and oil from the BμEs. Circular dichroism spectroscopic analysis demonstrated that BSA underwent minor secondary structural changes upon incorporation into BμEs, while the secondary structure of cytochrome c and pepsin underwent major changes. Small-angle x-ray scattering (SAXS) results show that proteins promoted an increase of the interfacial fluidity and surface area per volume for the BμE surfactant monolayers, and that each protein uniquely altered self-assembly in the Winsor-III systems. Cytochrome c partitioned via electrostatic attractions between SDS and the protein's positively-charged groups, residing near the surfactant head groups of BμE monolayers, where it decreased surfactant packing efficiency. BSA partitioned through formation of SDS-BSA complexes via hydrophobic and electrostatic attractive interactions. As the BSA-SDS ratio increased, complexes' partitioning favored BμEs over the oil excess phase due to the increased hydrophilicity of the complexes. This study demonstrates the potential utility of BμEs to purify proteins and prepare nanostructured fluids possessing high protein concentration.


    Cleaner emissions from a DI diesel engine fueled with waste plastic oil derived from municipal solid waste under the influence of n-pentanol addition, cold EGR, and injection timing

    Dillikannan Damodharan, Amudhavalli Paramasivam Sathiyagnanam, Babu Rajesh Kumar, Kuttalam Chidambaradhanu Ganesh
    PMID: 29497945   DOI: 10.1007/s11356-018-1558-5

    Abstract

    Urban planning and development is a decisive factor that increases the automobile numbers which leads to increased energy demand across the globe. In order to meet the escalating requirements of energy, it is necessary to find viable alternatives. Waste plastic oil (WPO) is one such alternative which has dual benefits as it reduces the environmental pollution caused by plastic waste and it could possibly meet the energy requirement along with fossil fuels. The study attempted to reduce emissions from a DI diesel engine fueled with WPO using 30% by volume of n-pentanol with fossil diesel (WPO70P30). EGR (10, 20, and 30%) and injection timing modifications were made with the intention to find optimum engine operating conditions. The experimental results indicated that addition of renewable component like n-pentanol had improved the combustion characteristics by igniting WPO more homogeneously producing a higher premixed combustion phase. Smoke density for WPO70P30 was found to be twice lower than that of neat WPO at standard injection timing of 23°CA bTDC at any given EGR rate, NOx emissions were slightly on the higher side about 12% for WPO70P30 blend against WPO at same operating conditions. WPO70P30 showed lowest smoke and carbon monoxide emissions than diesel and WPO while delivering BTE's higher than WPO and closer to diesel at all EGR and injection timings. However NOx and HC emissions increased with n-pentanol addition. The use of EGR reduced NOx emissions but was found to aggravate other emissions. It was concluded WPO70P30 can be favorably used in a DI diesel engine at the engines advanced injection timing for better performance than diesel with a slight penalty in NOx emissions.


    Design of larval chemical attractants based on odorant response spectra of odorant receptors in the cotton bollworm

    Chang Di, Chao Ning, Ling-Qiao Huang, Chen-Zhu Wang
    PMID: 28366786   DOI: 10.1016/j.ibmb.2017.03.007

    Abstract

    Lepidopteran caterpillars rely on olfaction and gustation to discriminate among food sources. Compared to the larval gustation, the larval olfaction has been poorly investigated. To uncover the molecular basis of olfaction in Helicoverpa armigera larvae, we identified 17 odorant receptor (Or) genes in larval antennae and maxillae using transcriptome sequencing, and functionally identified the response spectra of seven Ors to ecologically relevant odorants. Innate behavioural responses of larvae to active odorants were evaluated in chemotaxis assays. Several odorant blends were formulated based on the Ors tuning spectra and caterpillar chemotaxis. A four-component blend strongly attracted H. armigera larvae, and cis-jasmone and 1-pentanol were identified as essential components. Localization analyses showed that the two Ors detecting these components (Or41 and Or52) were expressed in the same sensory neurons. This is the first evidence that Ors in a polyphagous caterpillar respond to odorants in a combinatorial manner. The design of attractants to target specific olfactory pathways may promote the development of new baits for pest management.


    Hippocampal projections to the anterior olfactory nucleus differentially convey spatiotemporal information during episodic odour memory

    Afif J Aqrabawi, Jun Chul Kim
    PMID: 30013078   DOI: 10.1038/s41467-018-05131-6

    Abstract

    The hippocampus is essential for representing spatiotemporal context and establishing its association with the sensory details of daily life to form episodic memories. The olfactory cortex in particular shares exclusive anatomical connections with the hippocampus as a result of their common evolutionary history. Here we selectively inhibit hippocampal projections to the anterior olfactory nucleus (AON) during behavioural tests of contextually cued odour recall. We find that spatial odour memory and temporal odour memory are independently impaired following inhibition of distinct, topographically organized hippocampal-AON pathways. Our results not only reveal a longstanding unknown function for the AON but offer new mechanistic insights regarding the representation of odours in episodic memory.


    Effect of lower and higher alcohol fuel synergies in biofuel blends and exhaust treatment system on emissions from CI engine

    Thiyagarajan Subramanian, Edwin Geo Varuvel, Leenus Jesu Martin, Nagalingam Beddhannan
    PMID: 28921217   DOI: 10.1007/s11356-017-0214-9

    Abstract

    The present study deals with performance, emission and combustion studies in a single cylinder CI engine with lower and higher alcohol fuel synergies with biofuel blends and exhaust treatment system. Karanja oil methyl ester (KOME), widely available biofuel in India, and orange oil (ORG), a low carbon biofuel, were taken for this study, and equal volume blend was prepared for testing. Methanol (M) and n-pentanol (P) was taken as lower and higher alcohol and blended 20% by volume with KOME-ORG blend. Activated carbon-based exhaust treatment indigenous system was designed and tested with KOME-ORG + M20 and KOME-ORG + P20 blend. The tests were carried out at various load conditions at a constant speed of 1500 rpm. The study revealed that considering performance, emission and combustion studies, KOME-ORG + M20 + activated carbon are found optimum in reducing NO, smoke and CO
    emission. Compared to KOME, for KOME-ORG + M20 + activated carbon, NO emission is reduced from 10.25 to 7.85 g/kWh, the smoke emission is reduced from 49.4 to 28.9%, and CO
    emission is reduced from 1098.84 to 580.68 g/kWh. However, with exhaust treatment system, an increase in HC and CO emissions and reduced thermal efficiency is observed due to backpressure effects.


    Saturated mutagenesis of ketoisovalerate decarboxylase V461 enabled specific synthesis of 1-pentanol via the ketoacid elongation cycle

    Grey S Chen, Siang Wun Siao, Claire R Shen
    PMID: 28900255   DOI: 10.1038/s41598-017-11624-z

    Abstract

    Iterative ketoacid elongation has been an essential tool in engineering artificial metabolism, in particular the synthetic alcohols. However, precise control of product specificity is still greatly challenged by the substrate promiscuity of the ketoacid decarboxylase, which unselectively hijacks ketoacid intermediates from the elongation cycle along with the target ketoacid. In this work, preferential tuning of the Lactococcus lactis ketoisovalerate decarboxylase (Kivd) specificity toward 1-pentanol synthesis was achieved via saturated mutagenesis of the key residue V461 followed by screening of the resulting alcohol spectrum. Substitution of V461 with the small and polar amino acid glycine or serine significantly improved the Kivd selectivity toward the 1-pentanol precursor 2-ketocaproate by lowering its catalytic efficiency for the upstream ketoacid 2-ketobutyrate and 2-ketovalerate. Conversely, replacing V461 with bulky or charged side chains displayed severely adverse effect. Increasing supply of the iterative addition unit acetyl-CoA by acetate feeding further drove 2-ketoacid flux into the elongation cycle and enhanced 1-pentanol productivity. The Kivd V461G variant enabled a 1-pentanol production specificity around 90% of the total alcohol content with or without oleyl alcohol extraction. This work adds insight to the selectivity of Kivd active site.


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